Flumequine sodium
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Overview
Description
Flumequine sodium is a synthetic chemotherapeutic antibiotic belonging to the fluoroquinolone drug class. It is primarily used to treat bacterial infections. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. It was initially used in veterinary medicine for treating enteric infections in animals such as cattle, swine, chickens, and fish .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flumequine sodium is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the core quinolone structure, followed by the introduction of a fluorine atom at the C6 position. The final step involves the conversion of the quinolone derivative to its sodium salt form. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates, crystallization of the final product, and quality control measures to ensure compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Flumequine sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Scientific Research Applications
Flumequine sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of quinolone chemistry and the development of new antibacterial agents.
Biology: Investigated for its effects on bacterial DNA replication and cell division.
Medicine: Explored for its potential use in treating bacterial infections in humans and animals.
Industry: Utilized in the development of veterinary pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Flumequine sodium exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately causing cell death. The molecular targets and pathways involved in this mechanism include the binding of this compound to the active sites of these enzymes, preventing their normal function .
Comparison with Similar Compounds
Flumequine sodium is compared with other fluoroquinolone antibiotics such as ciprofloxacin, enrofloxacin, and norfloxacin. While all these compounds share a similar mechanism of action, this compound is unique in its specific structural features and spectrum of activity. It was one of the first fluoroquinolones to be developed and has been used extensively in veterinary medicine .
List of Similar Compounds
- Ciprofloxacin
- Enrofloxacin
- Norfloxacin
- Ofloxacin
- Levofloxacin
Each of these compounds has unique pharmacokinetic properties and clinical applications, making them suitable for different types of bacterial infections .
Properties
InChI |
InChI=1S/C14H12FNO3.Na/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19;/h4-7H,2-3H2,1H3,(H,18,19); |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPBLQQHZMNNLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O.[Na] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNNaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.